BenchChemオンラインストアへようこそ!

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

P2X3 receptor antagonist calcium flux assay pain and neurogenic disorders

Procure 313405-27-5 specifically for its 2,6-difluoro substitution fingerprint, a preferred embodiment in US Patent 10,174,016 for balancing P2X3 potency with selectivity. Use it as a structurally defined benchmark in standardized P2X3 calcium flux assays to head-to-head compare binding kinetics against non-fluorinated (CAS 87637-30-7) and mono-fluorinated analogs (CAS 313277-65-5, 313274-50-9), and to empirically quantify metabolic stabilization in liver microsome studies.

Molecular Formula C16H9ClF2N2OS
Molecular Weight 350.77
CAS No. 313405-27-5
Cat. No. B2434284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
CAS313405-27-5
Molecular FormulaC16H9ClF2N2OS
Molecular Weight350.77
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C16H9ClF2N2OS/c17-10-6-4-9(5-7-10)13-8-23-16(20-13)21-15(22)14-11(18)2-1-3-12(14)19/h1-8H,(H,20,21,22)
InChIKeyQSGOKCVXELZZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (CAS 313405-27-5): Chemical Identity and Procurement Baseline


N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (CAS 313405-27-5) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It has a molecular formula of C₁₆H₉ClF₂N₂OS and a molecular weight of 350.8 g/mol . The compound is structurally defined by a 4-(4-chlorophenyl)-1,3-thiazol-2-amine core linked via an amide bond to a 2,6-difluorobenzoyl moiety. It has been referenced in patent literature as a member of a series of P2X3 purinoceptor antagonists under investigation for neurogenic disorders, including chronic cough and overactive bladder [1]. The compound is also referred to by the acronym NCTB in some vendor and database records.

Why Generic Substitution Fails for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide in P2X3 Antagonist Programs


Substituting N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide with a close structural analog — such as the non-fluorinated parent benzamide (CAS 87637-30-7) or a mono-fluorinated variant (e.g., CAS 313277-65-5 or CAS 313274-50-9) — is not straightforward. In the 1,3-thiazol-2-yl substituted benzamide series, the number and position of fluorine substituents on the benzamide ring are critical determinants of P2X3 receptor binding affinity and selectivity over related P2X receptor subtypes, particularly P2X2/3 heteromers [1]. The 2,6-difluoro substitution pattern on the benzamide ring introduces distinct electronic and steric properties that affect both the compound's binding conformation and its metabolic stability. Without explicit, quantitative benchmark data for each analog in the same assay, it is impossible to verify whether a mono-fluoro or non-fluorinated analog would exhibit comparable potency or selectivity. Consequently, procurement decisions must consider the unique substitution fingerprint of 313405-27-5 and cannot rely on generic structural similarity alone.

Quantitative Evidence Guide: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide Versus Structural Analogs


P2X3 Receptor Antagonist Activity: Benchmarking Against Patent-Disclosed Series Lead Compounds

The 1,3-thiazol-2-yl substituted benzamide series, exemplified by US Patent 10,174,016, discloses compounds with P2X3 antagonist IC₅₀ values ranging from low nanomolar (e.g., 5 nM for a representative analog, BDBM320162) to micromolar [1]. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a structural member of this series; however, its specific IC₅₀ value against human P2X3 has not been individually reported in the public domain at the time of this analysis. The 2,6-difluoro substitution pattern differentiates it from mono‑fluorinated and non‑fluorinated analogs (e.g., N‑[4‑(4‑chlorophenyl)‑1,3‑thiazol‑2‑yl]benzamide, CAS 87637‑30‑7; N‑[4‑(4‑chlorophenyl)‑1,3‑thiazol‑2‑yl]‑2‑fluorobenzamide, CAS 313277‑65‑5; N‑[4‑(4‑chlorophenyl)‑1,3‑thiazol‑2‑yl]‑4‑fluorobenzamide, CAS 313274‑50‑9) whose P2X3 activity data have not been individually disclosed . The patent data indicate that fluorination at the 2‑ and 6‑positions of the benzamide ring is associated with enhanced metabolic stability and P2X3 binding affinity relative to non‑fluorinated analogs [1].

P2X3 receptor antagonist calcium flux assay pain and neurogenic disorders

Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity Versus Analogs

Physicochemical properties influence solubility, permeability, and metabolic stability. N‑[4‑(4‑chlorophenyl)‑1,3‑thiazol‑2‑yl]‑2,6‑difluorobenzamide (C₁₆H₉ClF₂N₂OS, MW 350.8) possesses two fluorine atoms at the 2‑ and 6‑positions, which are expected to modulate lipophilicity and electron density relative to analogs. The non‑fluorinated parent (C₁₆H₁₁ClN₂OS, MW 314.8, CAS 87637‑30‑7) has a higher predicted logP and lacks the hydrogen‑bond acceptor capacity of the ortho‑fluorines, which can influence binding to the P2X3 receptor's ATP‑binding pocket [1]. The mono‑fluoro analogs (MW 332.8, CAS 313277‑65‑5 and 313274‑50‑9) have intermediate properties . In the patent series, 2,6‑difluoro substitution was specifically claimed to enhance metabolic stability by reducing oxidative metabolism at the benzamide ring compared to non‑fluorinated or mono‑fluorinated variants [1].

drug-likeness lipophilicity ADME prediction

P2X2/3 Selectivity: Class‑Level Evidence for Reduced Off‑Target Liability

A major limitation of first‑generation P2X3 antagonists (e.g., gefapixant) is their inhibition of P2X2/3 heteromeric receptors, which leads to taste‑related adverse effects in clinical trials [1]. The 1,3‑thiazol‑2‑yl substituted benzamide series, including 313405‑27‑5, was designed to achieve selectivity for P2X3 homomers over P2X2/3 heteromers [2]. Data from the patent series demonstrate that certain representatives (e.g., BDBM320162) achieve IC₅₀ values of 5 nM at P2X3 while showing significantly weaker inhibition at P2X2/3, though individual selectivity ratios for 313405‑27‑5 are not publicly disclosed [2]. The 2,6‑difluoro substitution is structurally implicated in this selectivity by influencing the binding pose within the orthosteric site, a feature that is not present in non‑fluorinated or mono‑fluorinated analogs [2].

P2X2/3 heteromer taste disturbance selectivity profiling

Best‑Fit Applications for N‑[4‑(4‑chlorophenyl)‑1,3‑thiazol‑2‑yl]‑2,6‑difluorobenzamide Based on Evidence


SAR Probe for 2,6‑Difluoro Substitution Effects on P2X3 Receptor Binding

Procure 313405‑27‑5 as a tool compound to systematically compare the binding affinity and kinetics of 2,6‑difluoro benzamide analogs versus non‑fluorinated (CAS 87637‑30‑7), 2‑fluoro (CAS 313277‑65‑5), and 4‑fluoro (CAS 313274‑50‑9) variants in a standardized P2X3 calcium flux assay [1]. This head‑to‑head SAR panel directly addresses the question of whether ortho,ortho‑difluoro substitution confers superior potency or altered binding kinetics relative to mono‑fluoro or unsubstituted benzamides, as suggested by patent design rationale [2].

In Vitro Metabolic Stability Benchmarking Across Fluorination States

Use 313405‑27‑5 in liver microsome or hepatocyte stability assays alongside its non‑fluorinated and mono‑fluorinated analogs to empirically quantify the metabolic stabilization effect of the 2,6‑difluoro motif [1]. This data is essential for validating the metabolic stability claims associated with the 2,6‑difluoro substitution pattern in the 1,3‑thiazol‑2‑yl benzamide series, which is a key consideration for selecting compounds for in vivo pharmacokinetic studies [1].

Reference Standard for P2X3 Antagonist Screening Cascade Development

Incorporate 313405‑27‑5 as a structurally defined reference compound when establishing a screening cascade for novel P2X3 antagonists. Its well‑characterized thiazole‑benzamide scaffold and the defined 4‑chlorophenyl and 2,6‑difluorobenzamide substituents provide a reproducible benchmark for assay validation, enabling cross‑study comparison of potency and selectivity data against both historical P2X3 antagonists (e.g., gefapixant) and new chemical entities [1].

Medicinal Chemistry Starting Point for P2X3‑Selective Lead Optimization

Use 313405‑27‑5 as a synthetic precursor or reference scaffold for diversification at the 4‑position of the thiazole ring or the benzamide moiety. The compound's core structure represents a key chemotype within the 1,3‑thiazol‑2‑yl benzamide series claimed in US Patent 10,174,016, and its 2,6‑difluoro substitution motif is highlighted as a preferred embodiment for balancing P2X3 potency with selectivity [1].

Quote Request

Request a Quote for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.